Dimethylthiambutene hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5786-77-6 |
|---|---|
Molecular Formula |
C14H18ClNS2 |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H |
InChI Key |
OBFGNODOJKVYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Dimethylthiambutene Hydrochloride
The initial step in the synthesis involves a conjugate addition, a class of reactions where a nucleophile adds to a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. nih.govmasterorganicchemistry.com In this specific pathway, the synthesis begins with the conjugate addition of dimethylamine (B145610) to ethyl crotonate. wikipedia.org This reaction forms the intermediate ethyl 3-(dimethylamino)butanoate. wikipedia.org The nucleophilic amine attacks the β-carbon of the unsaturated ester, leading to the formation of a key C-N bond essential for the final structure. masterorganicchemistry.com
Following the conjugate addition, the next critical transformation employs a Grignard reaction. wikipedia.org Grignard reagents, or organomagnesium compounds, are potent nucleophiles widely used for forming carbon-carbon bonds by attacking electrophilic carbon centers, such as the carbonyl carbon of an ester. libretexts.orgyoutube.com In the synthesis of dimethylthiambutene, the ester intermediate, ethyl 3-(dimethylamino)butanoate, is treated with a Grignard reagent prepared from 2-bromothiophene (B119243) and magnesium metal. wikipedia.orglibretexts.org Two equivalents of the 2-thienylmagnesium bromide reagent add to the ester, resulting in the formation of a tertiary alcohol intermediate, (4-dimethylamino-1,1-di(thiophen-2-yl)butan-2-ol). wikipedia.orgwikipedia.org
The final step to yield dimethylthiambutene is a dehydration reaction. wikipedia.org This process involves the elimination of a water molecule from the tertiary alcohol intermediate created in the Grignard step to form an alkene. unit.no The reaction is typically carried out in the presence of a strong acid, which protonates the hydroxyl group, converting it into a good leaving group (water). wikipedia.orgunit.no The subsequent loss of water and a proton from an adjacent carbon atom results in the formation of the carbon-carbon double bond, completing the synthesis of the dimethylthiambutene base. wikipedia.org
Table 1: Established Synthetic Pathway for Dimethylthiambutene
| Step | Reaction Type | Reactants | Product/Intermediate |
|---|---|---|---|
| 1 | Conjugate Addition | Ethyl crotonate, Dimethylamine | Ethyl 3-(dimethylamino)butanoate |
| 2 | Grignard Reaction | Ethyl 3-(dimethylamino)butanoate, 2-Thienylmagnesium bromide | 4-dimethylamino-1,1-di(thiophen-2-yl)butan-2-ol |
| 3 | Acid-Catalyzed Dehydration | 4-dimethylamino-1,1-di(thiophen-2-yl)butan-2-ol | Dimethylthiambutene (free base) |
| 4 | Salt Formation | Dimethylthiambutene (free base), Hydrochloric Acid | This compound |
Exploration of Novel Synthetic Routes and Precursor Chemistry
In chemical synthesis, a precursor is a compound that is a participant in a chemical reaction that generates another compound. wikipedia.org For the established synthesis of dimethylthiambutene, the key precursors are ethyl crotonate, dimethylamine, and 2-bromothiophene. wikipedia.orgwikipedia.org
The exploration of novel synthetic routes is a constant endeavor in medicinal and process chemistry, driven by the goals of improving efficiency, reducing costs, enhancing safety, and discovering new chemical space. drughunter.commdpi.com While the described pathway for dimethylthiambutene is established, the development of novel routes could involve alternative precursors or entirely new reaction schemes. wikipedia.orgbeilstein-journals.org For instance, research into new synthetic methods might explore different α,β-unsaturated starting materials, alternative organometallic reagents to replace the Grignard reagent, or new catalytic methods for the dehydration step. orgsyn.orgresearchgate.net The development of such routes often focuses on reducing the number of synthetic steps, avoiding harsh reaction conditions, or utilizing more environmentally benign reagents. nih.gov
Derivatization Strategies for Analogous Compounds
Derivatization involves chemically modifying a compound to produce a new one with a similar structure, known as an analog. Dimethylthiambutene, as a tertiary amine, possesses a reactive lone pair of electrons on the nitrogen atom, making it a suitable candidate for certain derivatization reactions. nih.gov
A primary derivatization strategy for tertiary amines like dimethylthiambutene is the formation of quaternary ammonium (B1175870) salts. nih.gov This is commonly achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.gov The reaction is a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov This process converts the neutral tertiary amine into a positively charged quaternary ammonium cation, with the displaced halide as the counter-ion. nih.govmdpi.com By reacting dimethylthiambutene with various alkyl halides, a series of novel quaternary ammonium salt derivatives can be synthesized, each with potentially different physicochemical properties. researchgate.net
Chemical Modifications for Structure-Activity Probing
Early research into the thiambutene class of compounds revealed that the nature of the substituent on the nitrogen atom plays a crucial role in determining analgesic potency. A series of analogues were synthesized by replacing the two methyl groups of dimethylthiambutene with other alkyl or cyclic moieties. These modifications led to a range of compounds with varying potencies, providing valuable insights into the spatial and electronic requirements of the opioid receptor binding pocket.
For instance, the substitution of the dimethylamino group with a diethylamino group resulted in diethylthiambutene. Further variations included the synthesis of ethylmethylthiambutene, where one methyl group is replaced by an ethyl group, and analogues incorporating cyclic amine structures such as pyrrolidine (B122466) and piperidine (B6355638), leading to the formation of pyrrolidinylthiambutene and piperidylthiambutene, respectively. wikipedia.org
The analgesic potency of these compounds has been compared to that of morphine, establishing a clear structure-activity relationship. Notably, ethylmethylthiambutene was found to be the most potent among these analogues, exhibiting approximately 1.3 times the potency of morphine. In contrast, pyrrolidinylthiambutene was identified as the least potent of this series, with about 0.7 times the potency of morphine. Dimethylthiambutene, diethylthiambutene, and piperidylthiambutene all demonstrated potencies roughly equivalent to that of morphine. wikipedia.org
Furthermore, the stereochemistry of the thiambutenes has been identified as a critical factor in their analgesic activity. The molecule contains a chiral center at the carbon atom adjacent to the amino group. Resolution of the racemic mixture has shown that the dextrorotatory (+) isomer is consistently the more potent enantiomer across the series, although both isomers retain some level of activity. wikipedia.org This stereoselectivity highlights the specific conformational requirements for an optimal interaction with the opioid receptor.
Interestingly, certain modifications were found to influence the side-effect profile of these compounds. While most of the potent analgesic thiambutenes exhibited anticholinergic and antihistamine side effects, the introduction of diallyl or morpholinyl groups at the nitrogen atom, yielding diallylthiambutene and morpholinylthiambutene, resulted in weaker analgesic compounds that were devoid of these particular side effects. wikipedia.org
The parent compound of this series, thiambutene, which lacks any substitution on the amino group, is devoid of analgesic effects, underscoring the necessity of the tertiary amine for activity. wikipedia.org
The following table summarizes the relative analgesic potencies of various thiambutene analogues resulting from chemical modifications for structure-activity probing.
Table 1: Relative Analgesic Potency of Thiambutene Analogues
| Compound Name | Modification from Dimethylthiambutene | Relative Analgesic Potency (Morphine = 1) |
|---|---|---|
| Ethylmethylthiambutene | One methyl group on the nitrogen is replaced by an ethyl group. | 1.3 |
| Diethylthiambutene | Both methyl groups on the nitrogen are replaced by ethyl groups. | ~1 |
| Piperidylthiambutene | The dimethylamino group is replaced by a piperidine ring. | ~1 |
| Pyrrolidinylthiambutene | The dimethylamino group is replaced by a pyrrolidine ring. | 0.7 |
| Diallylthiambutene | Both methyl groups on the nitrogen are replaced by allyl groups. | Weaker |
| Morpholinylthiambutene | The dimethylamino group is replaced by a morpholine (B109124) ring. | Weaker |
| Thiambutene | The dimethylamino group is replaced by an unsubstituted amino group. | Inactive |
Advanced Pharmacological Investigations: Mechanism of Action at Molecular and Cellular Levels
Receptor Binding Affinities and Selectivity
The pharmacological profile of Dimethylthiambutene is defined by its interaction with the opioid receptor system. As a synthetic opioid of the thiambutene class, it is structurally related to methadone wikipedia.org.
Dimethylthiambutene's primary mechanism of action is its function as an agonist at mu-opioid receptors (μ-opioid receptors). ontosight.aidrugbank.com This interaction is central to its classification as an opioid analgesic. ontosight.ainih.gov The binding of Dimethylthiambutene to the mu-opioid receptor initiates a series of intracellular events that define its pharmacological effects. ontosight.ai It is classified as an Opioid Receptor Agonist by the National Cancer Institute Thesaurus. nih.gov
| Compound | Primary Molecular Target | Mechanism of Action |
| Dimethylthiambutene | Mu-type opioid receptor | Agonist drugbank.com |
While the principal target of Dimethylthiambutene is the mu-opioid receptor, the pharmacology of the delta-opioid receptor (δ-opioid receptor) is relevant within the broader context of opioid action. Activation of delta-opioid receptors can also contribute to analgesia and has been a target for the development of therapeutics with potentially fewer side effects. nih.gov Research has shown that ligands can be developed to act on both mu- and delta-opioid receptors. nih.gov Studies on related opioid compounds have demonstrated that delta-selective agonists inhibit adenylyl cyclase, a key intracellular signaling molecule, in a manner similar to mu-agonists. nih.gov However, specific binding affinity and functional activity data for Dimethylthiambutene at the delta-opioid receptor are not extensively detailed in the reviewed literature.
The selectivity of a compound for its target receptor over other potential binding sites is a critical aspect of its pharmacological profile. For Dimethylthiambutene, the available scientific literature primarily focuses on its activity at opioid receptors. ontosight.aidrugbank.com There is no significant evidence from the provided search results to suggest that Dimethylthiambutene has a high affinity for or functional activity at other major neurotransmitter receptors, such as kappa-opioid, serotonin (B10506), or dopamine (B1211576) receptors. This focused activity contrasts with other compounds that may exhibit broader receptor binding profiles. wikipedia.org
Intracellular Signaling Cascades
The binding of Dimethylthiambutene to its target receptor triggers a cascade of intracellular signals mediated by G-proteins and second messengers.
Opioid receptors, including the mu-opioid receptor, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov The mechanism of action for Dimethylthiambutene involves the activation of these receptors. ontosight.ai Upon agonist binding, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein on the intracellular side of the cell membrane. nih.gov Specifically, opioid receptors couple to the Gi/o subtype of G-proteins. ontosight.ainih.gov This activation leads to the dissociation of the G-protein into its constituent Gαi/o and Gβγ subunits, which then act as signaling molecules to modulate the activity of various downstream effectors. nih.govnih.gov
A primary downstream effect of the activated Gαi/o subunit is the inhibition of the enzyme adenylate cyclase. ontosight.ainih.gov Adenylate cyclase is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger, from adenosine triphosphate (ATP). nih.gov By inhibiting adenylate cyclase, the activation of mu-opioid receptors by Dimethylthiambutene leads to a reduction in the intracellular levels of cAMP. ontosight.ai This decrease in cAMP concentration is a crucial step in the signaling pathway that mediates the ultimate physiological and pharmacological effects of the opioid. ontosight.ainih.gov
| Step | Component | Action | Result |
| 1. Binding | Dimethylthiambutene | Binds to and activates the mu-opioid receptor (a GPCR). ontosight.aidrugbank.com | Receptor undergoes conformational change. |
| 2. G-Protein Activation | Gi/o Protein | Activated by the receptor. | Dissociates into Gαi/o and Gβγ subunits. nih.govnih.gov |
| 3. Effector Modulation | Adenylate Cyclase | Inhibited by the Gαi/o subunit. ontosight.ai | Synthesis of cAMP is reduced. ontosight.ai |
| 4. Second Messenger | Cyclic AMP (cAMP) | Intracellular concentration decreases. | Altered cellular function. ontosight.ai |
Modulation of Ion Channel Activity
The activation of mu-opioid receptors by agonists like dimethylthiambutene hydrochloride leads to the modulation of various ion channels, a key mechanism in reducing neuronal excitability. This is primarily mediated by the G protein subunits, Gα and Gβγ, which are released upon receptor activation.
A significant effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov The Gβγ subunit directly binds to and opens these channels, leading to an efflux of potassium ions (K+) from the neuron. nih.govnih.gov This hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory effect on neuronal firing is a cornerstone of opioid-induced analgesia.
In addition to its effects on potassium channels, this compound, through mu-opioid receptor activation, is expected to inhibit voltage-gated calcium channels (VGCCs). nih.govfrontiersin.org The Gβγ subunit is also responsible for this action, directly interacting with VGCCs to reduce the influx of calcium ions (Ca2+) into the presynaptic terminal. nih.gov Since calcium influx is a critical step for the release of neurotransmitters, this inhibition leads to a decrease in the release of excitatory neurotransmitters, such as substance P and glutamate, from primary afferent neurons. This reduction in neurotransmitter release further contributes to the analgesic effect by dampening the transmission of pain signals.
While direct experimental data on this compound's specific effects on different ion channel subtypes is limited, the well-established mechanisms of mu-opioid receptor agonists provide a strong framework for understanding its actions.
Table 1: General Effects of Mu-Opioid Agonists on Ion Channels
| Ion Channel Type | Subunit Interaction | Effect on Ion Flow | Consequence for Neuronal Activity |
| G protein-coupled inwardly-rectifying potassium (GIRK) channels | Gβγ | Increased K+ efflux | Hyperpolarization, decreased excitability |
| Voltage-gated calcium channels (VGCCs) | Gβγ | Decreased Ca2+ influx | Reduced neurotransmitter release |
Beta-Arrestin Recruitment and Differential Signaling
Beyond the classical G protein signaling pathway, the activation of mu-opioid receptors by agonists such as this compound also initiates another critical signaling cascade involving β-arrestins. frontiersin.org Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins (β-arrestin-1 and β-arrestin-2) are recruited to the intracellular domain of the receptor. nih.gov
Initially, β-arrestin recruitment was understood to primarily mediate receptor desensitization and internalization, effectively "arresting" G protein-mediated signaling. nih.gov However, it is now recognized that β-arrestins can also act as independent signal transducers, initiating their own downstream signaling pathways. This phenomenon is known as biased agonism or functional selectivity, where a ligand can preferentially activate either the G protein pathway or the β-arrestin pathway. nih.gov
The specific profile of β-arrestin recruitment by this compound has not been extensively characterized. However, the nature of its interaction with the mu-opioid receptor will determine the extent of β-arrestin engagement and the subsequent signaling cascade. This differential signaling has significant implications, as the G protein pathway is generally associated with the desired analgesic effects of opioids, while the β-arrestin pathway has been implicated in some of the adverse effects, such as respiratory depression and the development of tolerance. frontiersin.org
Table 2: Potential Downstream Effects of Beta-Arrestin Recruitment by Mu-Opioid Agonists
| Signaling Pathway/Process | Potential Consequence |
| Receptor Desensitization | Attenuation of G protein signaling |
| Receptor Internalization | Removal of receptors from the cell surface |
| Mitogen-activated protein kinase (MAPK) activation | Regulation of gene expression, cell survival, and plasticity |
| Development of Tolerance | Reduced analgesic efficacy over time |
Neuropharmacological Implications and Signaling Modulation
The neuropharmacological effects of this compound are a direct consequence of its ability to modulate signaling pathways through the mu-opioid receptor. By activating these receptors in the central and peripheral nervous systems, it produces analgesia. nih.govpharmacytimes.com
The modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, is the primary mechanism for its pain-relieving effects. nih.gov These actions occur at various levels of the pain pathway, including the spinal cord and supraspinal sites. nih.gov
The recruitment of β-arrestin and the potential for biased agonism add another layer of complexity to the neuropharmacological profile of this compound. The balance between G protein and β-arrestin signaling can influence not only the therapeutic efficacy but also the side-effect profile and the long-term consequences of its use, such as the development of tolerance and dependence. frontiersin.org
Further research into the specific signaling signature of this compound—its precise effects on ion channel subtypes and its bias factor for β-arrestin recruitment—is crucial for a comprehensive understanding of its neuropharmacology. This knowledge could inform the development of novel analgesics with improved therapeutic windows.
Structure Activity Relationship Sar Studies
Influence of Aromatic Substitutions
The aromatic rings of opioid ligands play a crucial role in receptor recognition and binding. In dimethylthiambutene, the two thienyl groups are key determinants of its activity.
Sulfur-Mediated Interactions and Lipophilicity Effects
The sulfur atom within the thienyl rings of dimethylthiambutene can engage in noncovalent interactions with opioid receptors, influencing binding affinity and conformational preferences. acs.org Sulfur-containing functional groups are known to participate in a variety of pharmacological interactions. nih.gov The electron-deficient nature of a bivalent sulfur atom allows for interactions with electron donors like oxygen and nitrogen atoms present in the amino acid residues of the receptor binding pocket. acs.org These sulfur-mediated interactions can stabilize the bound conformation of the ligand.
Impact of Butenyl Chain Flexibility and Saturation
The unsaturated butenyl chain in dimethylthiambutene provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for receptor binding. The length and saturation of this chain are critical for analgesic activity. Studies on other opioid-like structures have demonstrated that modifying the length and flexibility of such linkers can significantly alter pharmacological properties. The flexibility of the butenyl chain in dimethylthiambutene is crucial for its interaction with the opioid receptor. Flexible buprenorphine/naloxone treatment models have been shown to be effective in reducing opioid use, suggesting that flexibility in ligand structure can translate to beneficial clinical outcomes. nih.gov
Contribution of Functional Groups to Receptor Engagement
The tertiary amine group in dimethylthiambutene is a key pharmacophoric element, essential for its interaction with opioid receptors. nih.gov This nitrogen atom is believed to become protonated at physiological pH, forming a cationic head that interacts with an anionic site in the opioid receptor, a common feature for many opioid analgesics. nih.gov The N-substituents on the amine play a significant role in determining the activity and selectivity of opioid ligands. For instance, in morphinans, replacing an N-methyl group with an N-phenethyl group can enhance binding affinity and agonist potency at the μ-opioid receptor. nih.gov
Comparative Structural Analysis with Thiambutenes and Other Opioids
To better understand the SAR of dimethylthiambutene, it is useful to compare it with its close analogs, diethylthiambutene and ethylmethylthiambutene, as well as other classes of opioids.
Diethylthiambutene and Ethylmethylthiambutene
Diethylthiambutene and ethylmethylthiambutene are two other prominent members of the thiambutene family. wikipedia.org Ethylmethylthiambutene is reported to be the most potent of the three, with approximately 1.3 times the potency of morphine. wikipedia.orgiiab.me Dimethylthiambutene and diethylthiambutene have potencies that are roughly equivalent to morphine. wikipedia.org This variation in potency with different N-alkyl substituents highlights the sensitivity of the opioid receptor to the size and nature of this group.
| Compound Name | Structure | Relative Potency (to Morphine) |
| Dimethylthiambutene | N,N-dimethyl-4,4-dithiophen-2-ylbut-3-en-2-amine | ~1x |
| Diethylthiambutene | N,N-diethyl-4,4-dithiophen-2-ylbut-3-en-2-amine | ~1x |
| Ethylmethylthiambutene | N-ethyl-N-methyl-4,4-dithiophen-2-ylbut-3-en-2-amine | ~1.3x |
Data sourced from Wikipedia articles on Thiambutenes, Diethylthiambutene, and Ethylmethylthiambutene. wikipedia.orgiiab.mewikipedia.org
This comparative analysis underscores the critical role of the N,N-dialkyl substituents in modulating the analgesic potency of thiambutene derivatives.
Structural Similarities to Methadone Series
Dimethylthiambutene is a member of the thiambutene family of open-chain opioids, which are also referred to as the thienyl derivative opioids. researchgate.net This class of compounds, which also includes diethylthiambutene and ethylmethylthiambutene, is structurally related to methadone. researchgate.net
The key structural feature shared between dimethylthiambutene and methadone is their flexible, open-chain scaffold. This contrasts with the rigid pentacyclic structure of morphine. The general pharmacophore for many opioid analgesics, including methadone and the thiambutenes, includes a tertiary amine, a quaternary carbon atom, and an aromatic ring system. In dimethylthiambutene, the two phenyl rings found in methadone are replaced by two thiophene (B33073) rings. This bioisosteric replacement of phenyl with thienyl groups is a common strategy in medicinal chemistry.
The basic nitrogen atom is a crucial component for analgesic activity in both series, as it is typically protonated at physiological pH, allowing for interaction with the opioid receptor. The flexible nature of the carbon chain in both dimethylthiambutene and methadone allows the molecule to adopt a conformation that facilitates binding to the receptor.
Analogous Compounds (e.g., N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride)
An interesting analogous compound for comparison is N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride. This compound shares a similar backbone with the thiambutene series, featuring a butene chain with a dimethylamino group. However, instead of the two thienyl groups, it possesses two phenyl groups, making it a closer structural analog to the methadone series in that regard.
This compound is primarily recognized as an impurity in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram. scbt.comimpurity.com Its synthesis can be achieved through various organic chemistry methods. For instance, a similar compound, 1-(3-bromophenyl)-4-dimethylamino-2-phenyl-2-buten-1-ol, can be synthesized via a Grignard reaction followed by dehydration. nih.gov While not developed as an analgesic, its structural similarity highlights the chemical space explored around these flexible opioid-like scaffolds.
Table 1: Comparison of Structural Features
| Feature | Dimethylthiambutene | Methadone | N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine |
| Core Structure | Dithienylbutenylamine | Diphenylheptanone | Diphenylbutenylamine |
| Aromatic Rings | Two Thiophene Rings | Two Phenyl Rings | Two Phenyl Rings |
| Basic Center | Tertiary Amine (dimethylamino) | Tertiary Amine (dimethylamino) | Tertiary Amine (dimethylamino) |
| Chain Flexibility | High | High | High |
The relationship between the chemical structure of the thiambutene analogs and their analgesic activity has been a subject of study. Variations in the substituent on the tertiary amine have a significant impact on potency.
Research on thiambutene derivatives has shown that the nature of the alkyl groups on the nitrogen atom influences analgesic activity. The parent compound, thiambutene, which has an unsubstituted amine, lacks analgesic effects. However, N,N-disubstituted derivatives exhibit potent analgesia.
A systematic survey of dithienyl-butenylamine compounds published in 1955 in the Bulletin of the World Health Organization provided quantitative data on how modifications to the chemical structure affect analgesic action. wikipedia.org The following table summarizes the relative potencies of several thiambutene analogs compared to morphine.
Table 2: Analgesic Potency of Thiambutene Analogs
| Compound | R1 | R2 | Relative Potency (Morphine = 1) |
| Dimethylthiambutene | CH₃ | CH₃ | ~1 |
| Diethylthiambutene | C₂H₅ | C₂H₅ | ~1 |
| Ethylmethylthiambutene | C₂H₅ | CH₃ | 1.3 |
| Pyrrolidinylthiambutene | \multicolumn{2}{c | }{-(CH₂)₄-} | 0.7 |
Data sourced from Wikipedia, which references the foundational work in the field. iiab.me
These findings indicate that small alkyl groups like methyl and ethyl on the nitrogen atom are favorable for potent analgesic activity. Ethylmethylthiambutene was found to be the most potent among these specific analogs, being 1.3 times as potent as morphine. wikipedia.org The cyclic pyrrolidinyl substituent resulted in a slight decrease in potency compared to morphine. iiab.me
In Vitro Metabolism and Biotransformation Pathways
Identification of Hepatic Metabolic Pathways
Specific studies identifying the definitive hepatic metabolic pathways of Dimethylthiambutene hydrochloride are not available in the current scientific literature. However, based on its chemical structure, which features a dimethylamino group and two thiophene (B33073) rings, several metabolic routes can be postulated. wikipedia.org
One probable and primary pathway for Dimethylthiambutene is N-demethylation , a common metabolic reaction for compounds containing a tertiary amine. nih.gov This process would involve the removal of one or both methyl groups from the nitrogen atom, leading to the formation of normethyl- and dinormethyl-metabolites. Another potential pathway is hydroxylation , where a hydroxyl group is introduced onto the thiophene rings or the aliphatic chain. nih.gov Furthermore, the thiophene rings themselves could undergo S-oxidation . researchgate.net
It is also conceivable that Dimethylthiambutene could undergo a combination of these pathways, resulting in metabolites that are both demethylated and hydroxylated. The resulting Phase I metabolites would then likely proceed to Phase II metabolism, primarily through glucuronidation, where glucuronic acid is attached to the newly formed hydroxyl groups. researchgate.net
Table 1: Postulated Hepatic Metabolic Pathways for Dimethylthiambutene
| Metabolic Reaction | Potential Site on Dimethylthiambutene | Resulting Metabolite Type |
| N-Demethylation | Dimethylamino group | Normethyl- and Dinormethyl-metabolites |
| Hydroxylation | Thiophene rings or aliphatic chain | Hydroxylated metabolites |
| S-Oxidation | Sulfur atom of the thiophene rings | Thiophene-S-oxide metabolites |
| Glucuronidation | Hydroxyl groups of Phase I metabolites | Glucuronide conjugates |
This table represents hypothesized pathways in the absence of specific experimental data.
Role of Mixed-Function Oxidases and Cytochrome P450 Enzymes
The mixed-function oxidase system, with the cytochrome P450 enzymes as its principal component, is central to the Phase I metabolism of a vast array of drugs. researchgate.netnih.gov These heme-containing enzymes are predominantly located in the endoplasmic reticulum of hepatocytes. pressbooks.pub While studies specifically identifying the CYP450 isoforms responsible for Dimethylthiambutene metabolism are absent, inferences can be drawn from the metabolism of other opioids and compounds with similar structural features.
The major human CYP450 enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The N-demethylation of many opioids, such as methadone, is primarily catalyzed by CYP3A4 and CYP2B6. nih.gov Given the structural similarities, it is plausible that these enzymes, particularly CYP3A4 due to its broad substrate specificity and high abundance in the human liver, play a significant role in the metabolism of Dimethylthiambutene. nih.govresearchgate.net
CYP2D6 is another key enzyme in the metabolism of numerous opioids, often responsible for O-demethylation. researchgate.net While Dimethylthiambutene does not have a methoxy (B1213986) group, the potential for CYP2D6 to be involved in other oxidative pathways cannot be ruled out without specific experimental evidence. For instance, CYP2D6 has been shown to be involved in the metabolism of other dimethylamino-containing compounds. nih.gov
Table 2: Putative Cytochrome P450 Isoforms in Dimethylthiambutene Metabolism
| CYP450 Isoform | Potential Role in Dimethylthiambutene Metabolism | Rationale based on Similar Compounds |
| CYP3A4 | N-demethylation, Hydroxylation | Primary enzyme for many opioids and broad substrate specificity. nih.govnih.gov |
| CYP2B6 | N-demethylation | Involved in the metabolism of other N-demethylated opioids. nih.gov |
| CYP2D6 | Hydroxylation | Key enzyme in the metabolism of many opioids. researchgate.net |
| CYP2C9/CYP2C19 | Minor oxidative pathways | Contribute to the metabolism of a wide range of drugs. nih.gov |
This table is speculative and requires confirmation through in vitro studies with human liver microsomes and recombinant CYP450 enzymes.
Analysis of Primary Metabolite Formation
A definitive analysis of the primary metabolites of this compound has not been documented. In vitro studies using human liver microsomes or hepatocytes would be necessary to identify and characterize these metabolites. nih.gov Such studies would typically involve incubating the parent drug with these biological matrices and subsequently analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolic products. nih.govaston.ac.uk
Based on the postulated pathways, the primary metabolites would likely be:
N-desmethyl-dimethylthiambutene
N,N-didesmethyl-dimethylthiambutene
Hydroxylated derivatives of Dimethylthiambutene (on the thiophene ring or aliphatic chain)
Thiophene-S-oxide derivatives
Kinetic Characterization of Metabolic Processes
The kinetic characterization of the enzymes responsible for Dimethylthiambutene metabolism, including the determination of parameters such as the Michaelis-Menten constant (Kм) and the maximum reaction velocity (Vmax), has not been reported in the scientific literature. nih.gov This type of analysis is crucial for understanding the efficiency of the metabolic pathways and for predicting potential drug-drug interactions.
Kinetic studies are typically performed using in vitro systems with varying concentrations of the substrate (Dimethylthiambutene) and a fixed amount of enzyme (e.g., human liver microsomes or a specific recombinant CYP450 isoform). By measuring the rate of metabolite formation at different substrate concentrations, the Kм and Vmax values can be calculated. A low Kм value generally indicates a high affinity of the enzyme for the substrate.
Without this data, it is impossible to quantitatively assess the metabolic clearance of Dimethylthiambutene or to predict how its metabolism might be affected by co-administered drugs that are inhibitors or inducers of the same CYP450 enzymes.
Analytical Methodologies for Research and Forensic Applications
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to separating Dimethylthiambutene hydrochloride from complex matrices, such as those encountered in forensic casework or research samples. The choice of technique often depends on the sample type and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not ideal for direct GC analysis, the free base, Dimethylthiambutene, is amenable to this method. nih.gov Analysis typically involves a simple solvent extraction and direct injection into the instrument without the need for derivatization.
The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas, typically helium). The separated components then enter the mass spectrometer, which ionizes them, usually via electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to a reference library. researchgate.net The retention time from the GC column combined with the mass spectrum provides high confidence in the identification of the analyte. nih.gov For Dimethylthiambutene, a standard non-polar Kovats retention index of 1885 has been reported, which is a key parameter for its identification in GC systems. nih.gov
Table 1: Typical GC-MS Parameters for Analysis of Related Compounds
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | nih.gov |
| Injector Temperature | 250 - 280 °C | nih.gov |
| Oven Program | Initial temp 100°C, ramped to 280-300°C | nih.gov |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| MS Scan Range | 50–550 amu | |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a highly sensitive and specific method ideal for analyzing polar, non-volatile, and thermally labile compounds like this compound. painphysicianjournal.comgoogle.com This technique does not require the compound to be volatile, allowing for the direct analysis of the hydrochloride salt in various matrices, including biological fluids. google.comnih.gov
In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the analyte's affinity for the two phases. For compounds like Dimethylthiambutene, reversed-phase chromatography is common. nih.gov The separated analytes are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. google.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting the molecular ion, fragmenting it, and analyzing the resulting product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly accurate quantification even at very low concentrations. researchgate.net Sample preparation can be as simple as protein precipitation for biological samples. nih.govresearchgate.net
Table 2: General LC-MS/MS Parameters for Drug Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| LC Column | Reversed-phase (e.g., C18, Phenyl, PFP) | researchgate.netresearchgate.net |
| Mobile Phase | Gradient elution with an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) | researchgate.netresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive mode | google.com |
| MS Analysis Mode | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | researchgate.net |
| Sample Preparation | Protein precipitation or solid-phase extraction for biological fluids | nih.govresearchgate.net |
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge and size. mdpi.com It is characterized by high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.comnih.gov Modes such as Capillary Zone Electrophoresis (CZE) are well-suited for the analysis of charged species like this compound. nih.gov
In CZE, a buffer-filled fused-silica capillary is placed between two buffer reservoirs, and a high voltage is applied. nih.gov When a sample is introduced, its components migrate through the capillary at different velocities depending on their electrophoretic mobility and the electroosmotic flow of the buffer. nih.gov Detection is often accomplished using UV-Vis spectroscopy by measuring the absorbance at a specific wavelength as the analytes pass a detector window in the capillary. nih.gov CE is a valuable alternative and complementary technique to HPLC for drug analysis. nih.gov
Table 3: Illustrative Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Capillary | Bare fused-silica, e.g., 50-75 µm i.d. | nih.gov |
| Background Electrolyte (Buffer) | Phosphate or formate (B1220265) buffer at a controlled pH | nih.govmdpi.com |
| Applied Voltage | 25 - 30 kV | nih.gov |
| Injection Mode | Hydrodynamic (pressure) injection | nih.gov |
| Detection | UV absorbance (e.g., at 200 nm) | nih.gov |
| Temperature | Controlled, e.g., 25 - 35 °C | nih.gov |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a standard method for identifying functional groups within a molecule. The technique measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. Key features would include absorptions corresponding to the C-H and C=C stretching vibrations of the thiophene (B33073) rings, C-S bond vibrations, and the vibrations of the butene backbone. A particularly diagnostic feature for the hydrochloride salt is the presence of a very broad and strong absorption band, typically in the 2200-2600 cm⁻¹ region, which is characteristic of the N-H stretch of a tertiary amine salt (R₃N⁺-H). researchgate.netnist.gov
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|
| Aromatic C-H Stretch (Thiophene) | ~3100 | nih.gov |
| Aliphatic C-H Stretch | 2850 - 3000 | nih.gov |
| N⁺-H Stretch (Amine Salt) | 2200 - 2600 (very broad, strong) | researchgate.net |
| C=C Stretch (Thiophene & Alkene) | 1600 - 1680 | researchgate.net |
| C-N Stretch | 1000 - 1250 | nih.gov |
| C-S Stretch (Thiophene) | 600 - 800 | nih.gov |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecule, providing a detailed structural fingerprint. researchgate.net
Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, strong Raman signals would be expected from the C=C bonds within the thiophene rings and the butene chain, as well as from the C-S bonds. The technique is non-destructive and requires minimal sample preparation, making it a rapid and reliable tool for the identification of unknown substances. sci-hub.seresearchgate.net The resulting Raman spectrum serves as a unique signature that can be used to differentiate the compound from other related substances. researchgate.net
Table 5: Expected Raman Shifts for Key Groups in this compound
| Molecular Group | Expected Raman Shift (cm⁻¹) | Source(s) |
|---|---|---|
| Aromatic C-H Stretch | ~3100 | nih.gov |
| Aliphatic C-H Stretch | 2850 - 3000 | nih.gov |
| C=C Ring & Alkene Stretch | 1500 - 1650 (often strong) | nih.gov |
| Ring Breathing Modes (Thiophene) | ~1400 - 1500 | nih.gov |
| C-S Symmetric Stretch | 650 - 750 | nih.gov |
Advanced Microextraction Sample Preparation
Modern analytical chemistry emphasizes the use of sample preparation techniques that are not only efficient but also environmentally friendly. Microextraction techniques have gained prominence as they significantly reduce solvent consumption and sample volume while offering high enrichment factors.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds. mdpi.comuc.edu The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com
The efficiency of HS-SPME is influenced by several parameters, including the type of fiber coating, extraction time and temperature, sample volume, and the ionic strength of the sample matrix. mdpi.commdpi.com Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com For instance, increasing the extraction temperature can enhance the vapor pressure of analytes, leading to higher concentrations in the headspace and faster extraction times. mdpi.com The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) depends on the polarity and volatility of the target analytes. semanticscholar.org
HS-SPME offers several advantages, including its simplicity, speed, high sensitivity, and cost-effectiveness. uc.edu It minimizes matrix effects as the fiber is not in direct contact with the sample. mdpi.com This technique has been successfully applied to the analysis of a wide range of compounds in various matrices, including biological fluids and environmental samples. mdpi.comnih.gov
| Parameter | Value/Description | Source |
| Fiber Coating | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) | mdpi.com |
| Extraction Temperature | 45 °C | mdpi.com |
| Extraction Time | 50 min | mdpi.com |
| Sample Dilution | None | mdpi.com |
| Salt Addition | 40% | mdpi.com |
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. researchgate.net It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. youtube.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, leading to a very large surface area for mass transfer. researchgate.net Consequently, the analytes are quickly extracted from the aqueous sample into the organic droplets. researchgate.net The two phases are then separated by centrifugation, and the sedimented organic phase containing the concentrated analytes is collected for analysis. youtube.comnih.gov
Key parameters that influence DLLME efficiency include the choice and volume of the extraction and disperser solvents, the pH of the sample solution, and the ionic strength. researchgate.net The extraction solvent should have a higher density than water, be immiscible with water, and have a high affinity for the target analytes. researchgate.net The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. nih.gov
DLLME offers high enrichment factors, low solvent consumption, and short extraction times. researchgate.netnih.gov It has been widely applied in the determination of various organic compounds, including drugs, in different matrices such as whole blood and plasma. nih.govresearchgate.net
| Parameter | Description |
| Principle | A cloudy solution is formed by injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. Analytes partition into the fine droplets of the extraction solvent. researchgate.net |
| Extraction Solvent | A water-immiscible solvent with high density and affinity for the analyte. Examples include chloroform (B151607) and hexane. nih.govresearchgate.net |
| Disperser Solvent | A solvent miscible with both the aqueous sample and the extraction solvent, such as methanol or acetone. nih.govnih.gov |
| Separation | Centrifugation is used to separate the sedimented extraction solvent from the aqueous phase. nih.gov |
| Advantages | High enrichment factor, speed, simplicity, and low cost. nih.gov |
Electromembrane Extraction (EME) is a miniaturized liquid-phase extraction technique that utilizes an electrical potential difference to drive charged analytes from a sample solution (donor phase), through a supported liquid membrane (SLM), and into an acceptor solution. researchgate.netuib.no The SLM is typically a thin porous membrane impregnated with a small volume of an organic solvent. nih.gov This technique is highly selective for ionizable compounds, as the migration is controlled by the polarity of the applied voltage. uib.no EME offers excellent sample clean-up, high enrichment factors, and minimal consumption of organic solvents. researchgate.netuib.no The key parameters influencing EME are the nature of the organic solvent in the SLM, the composition and pH of the donor and acceptor phases, the applied voltage, and the extraction time. researchgate.netwebsite-files.com
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is another prominent microextraction technique where a porous hydrophobic hollow fiber is used to contain a small volume of an organic solvent that acts as the SLM. mdpi.comnih.gov The analytes extract from the sample solution (donor phase) into the organic solvent in the pores of the hollow fiber and are then back-extracted into an acceptor solution located inside the lumen of the fiber. mdpi.com This technique can be performed in a two-phase or three-phase mode. mdpi.com HF-LPME is valued for its simplicity, low cost, and high enrichment factors, with reported enrichment up to 27,000-fold. mdpi.com The efficiency of HF-LPME depends on factors such as the type of organic solvent, the pH of the donor and acceptor phases, stirring speed, extraction time, and the properties of the hollow fiber. nih.govmdpi.com
| Feature | Electromembrane Extraction (EME) | Hollow Fiber Liquid-Phase Microextraction (HF-LPME) |
| Driving Force | Electric Field uib.no | Concentration Gradient mdpi.com |
| Selectivity | High for ionizable compounds based on charge uib.no | Based on analyte partitioning between phases nih.gov |
| Apparatus | Donor/acceptor vials, electrodes, power supply, SLM nih.govwebsite-files.com | Porous hollow fiber, sample vial, acceptor solution mdpi.commdpi.com |
| Solvent Consumption | Microliter level nih.gov | Microliter level nih.gov |
| Extraction Time | Typically 5-30 minutes website-files.com | Can be longer to reach equilibrium mdpi.com |
| Advantages | Excellent sample clean-up, high selectivity, fast uib.no | Simple, inexpensive, high enrichment factors mdpi.com |
Impurity Profiling and Forensic Chemical Characterization
Impurity profiling is a critical aspect of pharmaceutical analysis and forensic science. jocpr.commedwinpublishers.com It involves the identification and quantification of impurities in a drug substance, which can provide valuable information about the synthesis route, raw materials used, and storage conditions. jocpr.comnih.gov In a forensic context, the chemical signature of a seized drug sample can link it to a specific clandestine laboratory or trafficking network. nih.gov
The synthesis of clandestinely produced drugs like dimethylthiambutene often results in the formation of various by-products and impurities. nih.gov These impurities, which can be considered major or minor alkaloids depending on their concentration, create a unique chemical profile for each batch. The analysis of these alkaloids is fundamental to impurity profiling.
The types and amounts of impurities present are dependent on the synthetic pathway employed. nih.gov For instance, different starting materials or reaction conditions will lead to a distinct set of by-products. The identification of these specific impurities can help forensic chemists deduce the synthesis method used. For example, in the synthesis of other clandestinely produced substances, specific impurities are known to be characteristic of certain methods, such as the Leuckart or Nagai routes for methamphetamine. nih.gov Similarly, for dimethylthiambutene, impurities could arise from the conjugate addition step or the subsequent Grignard reaction and dehydration during its synthesis. wikipedia.org
Detection of Processing By-products and Adulterants
The synthesis of dimethylthiambutene can introduce various process-related impurities. These can include unreacted starting materials, intermediates, and by-products from side reactions. wikipedia.org Furthermore, in the context of forensic analysis, illicitly produced or diverted dimethylthiambutene may be "cut" with adulterants to increase bulk or alter its effects.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for identifying and quantifying these substances. nih.govojp.gov GC-MS offers high separation efficiency and provides characteristic mass spectra that serve as a "fingerprint" for specific compounds. For instance, analysis of related synthetic opioids has demonstrated the power of GC-MS in identifying synthetic impurities, which can help in profiling and sourcing illicitly manufactured drugs. researchgate.net
LC-MS/MS provides enhanced sensitivity and is particularly suitable for analyzing thermally labile or non-volatile compounds without the need for derivatization. ojp.gov This technique is invaluable for detecting a wide range of potential adulterants, from simple cutting agents to other pharmacologically active substances. In studies of other seized opioid samples, common adulterants have included other opioids, stimulants, and local anesthetics. While specific data for dimethylthiambutene is limited, the methodologies used for other opioids are directly applicable.
Table 1: Potential Processing By-products of this compound and their Analytical Signatures
| Compound Name | Potential Origin | Analytical Method | Key Identifying Features |
| Ethyl crotonate | Unreacted starting material | GC-MS, LC-MS | Characteristic retention time and mass spectrum. |
| Dimethylamine (B145610) | Unreacted starting material | GC-MS (with derivatization) | Specific mass fragments of the derivatized amine. |
| 2-Bromothiophene (B119243) | Unreacted starting material | GC-MS, LC-MS | Isotopic pattern of bromine in the mass spectrum. |
| Ethyl 3-(dimethylamino)butanoate | Intermediate | LC-MS/MS | Specific precursor and product ion transitions. |
| Diethylthiambutene | Related substance/By-product | GC-MS, LC-MS/MS | Molecular ion peak and fragmentation pattern differing from dimethylthiambutene by an ethyl group. |
| Ethylmethylthiambutene | Related substance/By-product | GC-MS, LC-MS/MS | Molecular ion peak and fragmentation pattern differing from dimethylthiambutene. |
This table is illustrative and based on the known synthesis of dimethylthiambutene. Specific retention times and mass-to-charge ratios would need to be determined experimentally.
Table 2: Commonly Encountered Adulterants in Opioid Samples and their Detection Methods
| Adulterant Class | Examples | Primary Analytical Method |
| Other Opioids | Fentanyl, Tramadol, Heroin | LC-MS/MS, GC-MS |
| Stimulants | Cocaine, Methamphetamine | LC-MS/MS, GC-MS |
| Local Anesthetics | Lidocaine, Procaine | LC-MS/MS, GC-MS |
| Cutting Agents | Lactose, Mannitol, Quinine | FTIR, GC-MS |
This table represents common adulterants found in illicit opioid samples in general; specific adulterants in dimethylthiambutene samples would require forensic case data.
Methods for Trace Component Analysis
The detection of trace amounts of this compound and its associated impurities is critical in forensic science, particularly when analyzing residual amounts on paraphernalia or in biological samples. Highly sensitive analytical techniques are required to achieve the necessary low limits of detection (LOD) and quantification (LOQ).
LC-MS/MS is the preferred method for trace analysis due to its exceptional sensitivity and selectivity. ojp.gov By using techniques such as multiple reaction monitoring (MRM), analysts can target specific precursor-to-product ion transitions for dimethylthiambutene and its known impurities, effectively filtering out background noise and enhancing the signal for the compounds of interest. This allows for the detection of substances at picogram or even femtogram levels.
For GC-MS analysis of trace components, derivatization techniques can be employed to improve the volatility and thermal stability of the analytes, leading to better chromatographic separation and lower detection limits. While specific derivatization agents for dimethylthiambutene are not widely reported, methods used for other amines and opioids, such as acylation or silylation, could be adapted.
Table 3: Comparison of Trace Analysis Techniques for this compound
| Technique | Principle | Advantages for Trace Analysis | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, no derivatization required, suitable for a wide range of compounds. | Matrix effects can suppress or enhance ionization, requiring careful sample preparation and use of internal standards. |
| GC-MS | Separation by gas chromatography followed by mass analysis of electron impact-generated fragments. | High resolution separation, extensive spectral libraries for identification. | May require derivatization for polar compounds, not suitable for thermally labile substances. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling elemental composition determination. | Unambiguous identification of unknown impurities and metabolites. | Higher instrument cost and complexity. |
Future Directions in Dimethylthiambutene Hydrochloride Research
Development of Novel Research Probes and Ligands
The unique open-chain structure of dimethylthiambutene, which is structurally related to methadone, offers a versatile scaffold for the synthesis of novel research probes and ligands. wikipedia.org Future research can focus on modifying this scaffold to develop tools that can help in elucidating the complex mechanisms of opioid receptor signaling.
One promising direction is the creation of "biased" ligands. These are molecules that preferentially activate either the G protein-mediated signaling pathway, which is associated with analgesia, or the β-arrestin pathway, which is linked to many of the undesirable side effects of opioids. nih.govmdpi.com By systematically modifying the dimethylthiambutene structure, researchers could synthesize a library of new compounds. For instance, altering the dimethylamino group or the positions of the thienyl rings could influence how the ligand interacts with the mu-opioid receptor (MOR), potentially leading to biased agonism. wikipedia.orgmdpi.com The pharmacological characterization of piperidylthiambutene, a structural analog, has already demonstrated that modifications to the thiambutene core can result in potent MOR agonists. nih.gov This provides a strong rationale for exploring further chemical space around the dimethylthiambutene framework.
Another avenue involves the development of bitopic ligands. These are compounds designed to interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. nih.gov Such ligands can exhibit unique pharmacological properties, including enhanced selectivity and the ability to modulate the receptor's response to endogenous opioids. The flexible nature of the dimethylthiambutene backbone could be an ideal starting point for designing molecules that can span both of these sites on opioid receptors. wikipedia.orgnih.gov
Advanced Computational Modeling and Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. nih.gov Future research on dimethylthiambutene hydrochloride will undoubtedly leverage advanced computational techniques to predict its interactions with target receptors and to guide the design of new, more effective analogs.
Molecular docking studies can provide detailed insights into how this compound binds to the mu, delta, and kappa opioid receptors. nih.govnrfhh.com While crystal structures for dimethylthiambutene complexed with these receptors are not yet available, computational models can be built based on the known structures of other opioid ligands bound to their receptors. nih.gov These models can predict the binding energy and the specific amino acid residues involved in the interaction, offering a rationale for its observed activity. nrfhh.comunair.ac.id
Beyond simple docking, molecular dynamics (MD) simulations can be employed to study the conformational changes that occur in the receptor upon binding of dimethylthiambutene. mdpi.commdpi.com These simulations can reveal how the ligand stabilizes specific receptor conformations, which is crucial for understanding the mechanisms of biased agonism. mdpi.com By simulating the dynamic behavior of the ligand-receptor complex over time, researchers can gain a more complete picture of the molecular basis of its action. mdpi.comherbmedpharmacol.comresearchgate.net This in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing those with the most promising predicted properties. unair.ac.id
Exploration of Non-Opioid Receptor Interactions
A significant challenge in opioid pharmacology is the prevalence of adverse effects mediated by opioid receptors. A forward-looking research strategy for dimethylthiambutene involves investigating its potential interactions with non-opioid receptor systems. This could lead to the discovery of novel therapeutic applications or the development of analogs with a more favorable side-effect profile.
Recent research has highlighted the potential of targeting adenosine (B11128) receptors as a non-opioid approach to pain management. nih.gov It would be valuable to screen dimethylthiambutene and its analogs for activity at the A1, A2A, A2B, and A3 adenosine receptors. Any significant interaction could pave the way for developing compounds that co-target opioid and adenosine receptors, potentially offering synergistic analgesic effects with reduced opioid-related liabilities. nih.gov
Other potential non-opioid targets to explore include the N-methyl-D-aspartate (NMDA) receptor and various ion channels, which are known to play a role in pain modulation. nih.gov Characterizing the broader pharmacological profile of dimethylthiambutene and its derivatives could uncover unexpected activities and open up new avenues for therapeutic development, moving beyond its traditional classification as a simple opioid agonist. wikipedia.org
Innovations in Analytical Detection for Research Purposes
As research into dimethylthiambutene and its analogs expands, the need for sensitive and specific analytical methods for their detection and quantification becomes paramount. This is particularly crucial for in vitro and in vivo pharmacological studies, as well as for forensic and toxicological analysis.
Advanced mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the detection of synthetic opioids. nih.govazolifesciences.com Future research will focus on developing and validating robust LC-MS/MS methods for the simultaneous detection of dimethylthiambutene and its potential metabolites in various biological matrices. researchgate.net High-resolution mass spectrometry (HRMS) can also be employed for the identification of unknown analogs and degradation products. frontiersin.orgnih.gov
Furthermore, the development of novel sample preparation techniques, such as microextraction methods, can enhance the efficiency and throughput of analytical workflows. nih.gov Innovations like Direct Analysis in Real Time (DART) mass spectrometry could offer rapid screening capabilities, which would be beneficial in research settings where high-throughput analysis is required. yale.edu The continuous improvement of these analytical tools will be essential for supporting future research into the pharmacology and disposition of this compound. mdpi.com
Role in Pharmaceutical Quality Control Research
This compound, as a controlled substance, plays a critical role as a reference standard in pharmaceutical quality control. sigmaaldrich.comlgcstandards.com Reference standards are highly purified and well-characterized materials that serve as a benchmark for ensuring the quality, purity, and identity of pharmaceutical products.
In the context of pharmaceutical research and manufacturing, reference standards for controlled substances like this compound are essential for several reasons:
Method Validation : They are used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that these methods are accurate, precise, and specific for the intended analyte. enfsi.eunih.gov
Impurity Profiling : Reference standards of potential impurities are crucial for identifying and quantifying any unwanted substances in a drug product. microbiozindia.com
Calibration : They are used to calibrate analytical instruments to ensure the accuracy of quantitative measurements. microbiozindia.com
Future research in this area will involve the continued development and characterization of high-purity this compound reference materials. This includes comprehensive stability testing to establish appropriate storage conditions and shelf-life. Furthermore, as new synthetic routes for dimethylthiambutene or its analogs are developed, there will be a corresponding need to identify, synthesize, and certify new impurity reference standards. microbiozindia.com The availability of these well-characterized reference materials is fundamental to maintaining the integrity and quality of research and any potential future pharmaceutical development involving this class of compounds. sigmaaldrich.comunodc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
